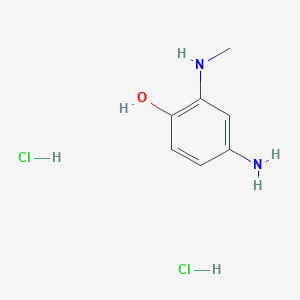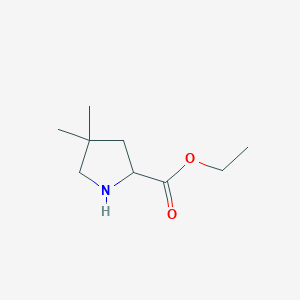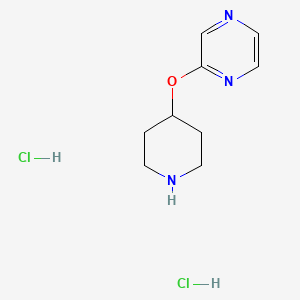
Methyl 1-methylpiperazine-2-carboxylate
Overview
Description
“Methyl 1-methylpiperazine-2-carboxylate” is a chemical compound .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the search results .Physical And Chemical Properties Analysis
“this compound” is a yellow liquid . It has a molecular weight of 158.2 . It is soluble in water and common organic solvents .Scientific Research Applications
Methyl 1-methylpiperazine-2-carboxylate has a wide range of applications in scientific research. It has been used in biochemical and physiological studies to study the effects of various compounds on the body. It has also been used in drug discovery and development, as it has been shown to have an effect on several biochemical pathways. Additionally, this compound has been used in the study of enzyme kinetics, as it has been shown to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of Methyl 1-methylpiperazine-2-carboxylate is not yet fully understood. However, it is believed that this compound binds to certain proteins in the body, which then triggers a cascade of biochemical reactions. These reactions can lead to changes in the body’s physiology, such as changes in the levels of certain hormones or enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase the production of certain hormones, such as testosterone, as well as to increase the activity of certain enzymes. Additionally, it has been shown to have an effect on the body’s metabolism, as it has been shown to increase the rate at which certain compounds are metabolized.
Advantages and Limitations for Lab Experiments
Methyl 1-methylpiperazine-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily controlled. Additionally, it is non-toxic, so it can be safely used in experiments. However, there are some limitations to its use. For example, its effects on the body can vary depending on the concentration and duration of exposure.
Future Directions
Methyl 1-methylpiperazine-2-carboxylate has a wide range of potential applications in the field of scientific research. For example, it could be used in drug discovery and development, as it has been shown to have an effect on several biochemical pathways. Additionally, it could be used in the study of enzyme kinetics, as it has been shown to inhibit certain enzymes. Additionally, it could be used in the study of metabolic pathways, as it has been shown to have an effect on the body’s metabolism. Finally, it could be used in the study of neurobiological pathways, as it has been shown to have an effect on the nervous system.
Safety and Hazards
properties
IUPAC Name |
methyl 1-methylpiperazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9-4-3-8-5-6(9)7(10)11-2/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZSEVGWLANZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593437 | |
| Record name | Methyl 1-methylpiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405513-08-8 | |
| Record name | Methyl 1-methylpiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Ethynylbenzo[d]thiazole](/img/structure/B1603337.png)


![Pyrazolo[1,5-b]pyridazine](/img/structure/B1603340.png)








